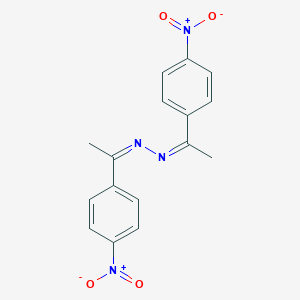![molecular formula C20H28N2O4 B274394 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as Amantadine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s as an antiviral drug, but its mechanism of action was later found to be related to the modulation of neurotransmitters in the brain.
Mécanisme D'action
The exact mechanism of action of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide is still not fully understood. However, it is known to modulate the release and uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This modulation is thought to be responsible for the neuroprotective and therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of glutamate receptors, and the enhancement of neurogenesis. These effects have been linked to the therapeutic benefits of this compound in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its well-established safety profile. It has been used clinically for decades and has a low risk of adverse effects. In addition, this compound is relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the research on 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide. One direction is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new drugs based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, its well-established safety profile and ease of synthesis make it a valuable tool for scientific research. There are several future directions for the research on this compound, which may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide involves the reaction of 2-chloro-4-methoxyphenol with 3-hydroxyadamantylamine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride to form this compound. This synthesis method has been widely used in the production of this compound for research purposes.
Applications De Recherche Scientifique
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects, improve cognitive function, and alleviate symptoms of Parkinson's disease, multiple sclerosis, and depression. In addition, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal.
Propriétés
Formule moléculaire |
C20H28N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[4-[[(3-hydroxy-1-adamantyl)amino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-5-13(2-3-16(17)26-11-18(21)23)10-22-19-6-14-4-15(7-19)9-20(24,8-14)12-19/h2-3,5,14-15,22,24H,4,6-12H2,1H3,(H2,21,23) |
Clé InChI |
HWSAZFPMIIIAMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
SMILES canonique |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)
![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)


![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)